2,2-Dimethyl-1,3-dioxolane
Overview
Description
2,2-Dimethyl-1,3-dioxolane is a chemical compound that belongs to the class of 1,3-dioxolanes, which are cyclic ethers with a three-carbon ring and two oxygen atoms. The compound's structure is characterized by the presence of two methyl groups attached to the second carbon of the 1,3-dioxolane ring. This structure is a common motif in various chemical reactions and can be found in several natural products and synthetic compounds.
Synthesis Analysis
The synthesis of related 1,3-dioxolane compounds often involves the use of precursors such as alkanols and aldehydes or ketones. For instance, the asymmetric synthesis of 1,2-dioxolane-3-acetic acids, which are structurally similar to 2,2-dimethyl-1,3-dioxolane, has been achieved through the stereoselective opening of oxetanes by hydrogen peroxide and subsequent conversion to 3-alkoxy-1,2-dioxolanes . Additionally, the dimerization of 1,3-dioxolan-4-one derivatives has been shown to produce compounds with a 1,3-dioxolane structure .
Molecular Structure Analysis
The molecular structure of 1,3-dioxolane derivatives has been extensively studied. For example, the stereochemistry of the 2,4-dimethyl-1,3-dioxolan-2-yl radical suggests a pyramidal structure at the radical center, which is an intermediate in photochemical additions . X-ray diffraction has been used to determine the structure of dioxolane derivatives, confirming the configuration of substituents on the dioxolane ring .
Chemical Reactions Analysis
1,3-Dioxolanes undergo various chemical reactions, including photochemical additions and reactions with acyl chlorides. The photochemical addition of 2,4-dimethyl-1,3-dioxolane to methyl acrylate has been studied, revealing the formation of geometrically isomeric products . The reaction of 2,4-dimethyl-1,3-dioxolane with acetyl chloride, catalyzed by ZnCl2, leads to chloropropylacetates and other products, demonstrating the reactivity of the dioxolane ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, boiling point, and reactivity. For example, the crystal structure of a dioxolane derivative with hydroxymethyl and dimethyl groups has been elucidated, showing intramolecular and intermolecular hydrogen bonding . The steric hindrances and charge delocalization effects of substituents on dioxolenium cations have been found to influence the reactivity of these compounds .
Scientific Research Applications
Chiroptical Properties
2,2-Dimethyl-1,3-dioxolane has been studied for its chiroptical properties. In a research by Amako et al. (2015), it was connected to two pyrene moieties, exhibiting cryptochirality in the ground state and decipherable circularly polarised luminescence signals in the photoexcited state.
Catalysis and Synthesis
The compound plays a role in catalytic processes. Adams, Barnard, & Brosius (1999) demonstrated its use in the synthesis of various 1,3-dioxolanes by adding ketones to epoxides, highlighting its versatility in organic synthesis.
Physical Properties and Distribution
The distribution coefficients of 2,2-dimethyl-1,3-dioxolane in various solvents were studied by Novikov, Dobryakov, & Smirnova (2013), providing insights into its physical properties and behavior in different phases.
Structural Analysis
In the field of structural chemistry, Irurre et al. (1992) synthesized and analyzed the structure of a 2,2-dimethyl-1,3-dioxolane derivative, contributing to the understanding of molecular conformations and interactions.
Green Chemistry
The compound is also significant in green chemistry. García, García, & Fraile (2008) explored its synthesis through environmentally friendly methods, emphasizing its potential as a sustainable solvent.
Analytical Chemistry
In analytical chemistry, Geerlof et al. (1993) developed methods for determining the enantiomeric purity of 2,2-dimethyl-1,3-dioxolane derivatives, important for assessing the quality of pharmaceuticals and chemicals.
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
The superabundance of glycerol from biodiesel manufacturers will lead to the availability of glycerol at a demean price; therefore, it would create a huge market value for the applications of crude glycerol . The activated carbons so prepared have been used for the valorization of glycerol to produce “2,2-Dimethyl-1,3-dioxolane-4-methanol” (solketal), oxygenated additives to fuel .
properties
IUPAC Name |
2,2-dimethyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2)6-3-4-7-5/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJBDWPVNAYVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183419 | |
Record name | 2,2-Dimethyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,3-dioxolane | |
CAS RN |
2916-31-6 | |
Record name | 2,2-Dimethyl-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2916-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2916-31-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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